
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves the reaction of 2,3,5,6-tetrafluorophenol with 6-chloronicotinic acid under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves its interaction with specific molecular targets. The compound can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluorophenyl Esters: These compounds share the tetrafluorophenyl group and exhibit similar reactivity and applications.
Chloronicotinates: Compounds with the chloronicotinate moiety have similar chemical properties and can undergo similar reactions.
The uniqueness of this compound lies in its combination of the tetrafluorophenyl and chloronicotinate groups, which confer specific reactivity and applications in various fields.
Propiedades
Número CAS |
1207954-98-0 |
|---|---|
Fórmula molecular |
C12H4ClF4NO2 |
Peso molecular |
305.61 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4ClF4NO2/c13-8-2-1-5(4-18-8)12(19)20-11-9(16)6(14)3-7(15)10(11)17/h1-4H |
Clave InChI |
VFAJGNNQCXQSTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


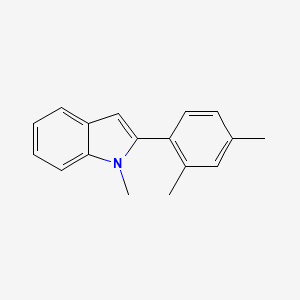
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
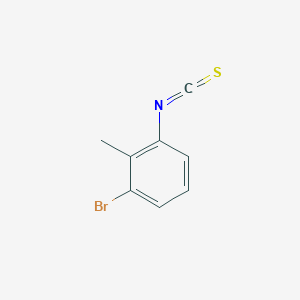
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
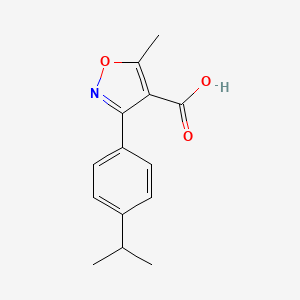

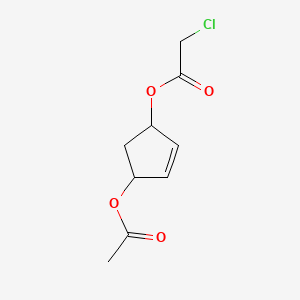
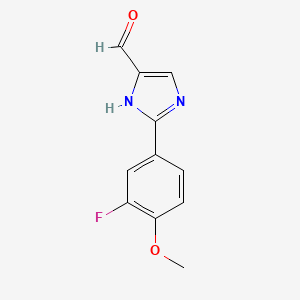
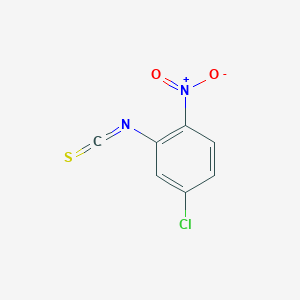

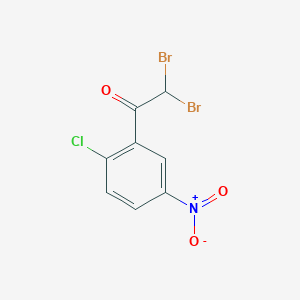
![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
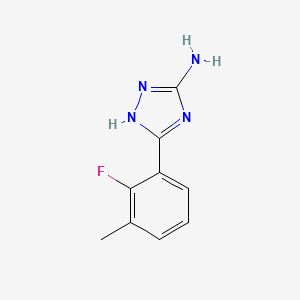
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)
